molecular formula C18H27N3O3 B7918087 [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7918087
M. Wt: 333.4 g/mol
InChI Key: KSFWCZYOIPKJBX-GOEBONIOSA-N
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Description

This compound is a chiral small molecule characterized by a piperidine ring substituted with an ethyl-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety. The stereochemistry at the piperidin-3-yl position is (R)-configured, while the amino-propionyl group adopts the (S)-configuration. Such stereochemical specificity is critical for its biological interactions, particularly in targeting enzymes or receptors where enantioselectivity plays a role. The benzyl ester acts as a protecting group, enhancing stability during synthesis or delivery.

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFWCZYOIPKJBX-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino acid moiety, and the esterification process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the amino acid moiety.

    Reduction: Reduced forms of the ester or amide functionalities.

    Substitution: Substituted derivatives at the amino or ester positions.

Scientific Research Applications

[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural homology with the target molecule but differ in substituents, stereochemistry, or core scaffolds. These variations influence physicochemical properties, metabolic stability, and biological activity.

Stereoisomeric Variants

  • [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401667-53-5) Difference: The piperidin-3-yl group is (S)-configured instead of (R). Implications: Stereochemical inversion may alter binding affinity to chiral targets, such as proteases or GPCRs. For example, enantiomers often exhibit divergent activity profiles, with one enantiomer being active and the other inert or antagonistic .

Substituent Modifications

  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 919108-51-3) Difference: The ethyl group in the carbamate is replaced with a methyl group. This could result in lower bioavailability compared to the ethyl-substituted analogue .
  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1354023-84-9) Difference: The propionyl group is substituted with a 3-methyl-butyryl side chain.

Core Scaffold Variations

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (Ref: 10-F083369) Difference: The piperidine ring is replaced with pyrrolidine, and the benzyl ester is substituted with a tert-butyl ester. Implications: The smaller pyrrolidine ring imposes greater conformational rigidity, which may limit binding to flexible binding pockets. The tert-butyl ester offers enhanced stability under acidic conditions but requires enzymatic cleavage for activation .
  • [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-23-6) Difference: Pyrrolidine replaces piperidine, altering ring size and nitrogen positioning. Implications: The five-membered ring may reduce basicity of the nitrogen, affecting protonation states and interactions with ionizable residues in targets like ion channels or kinases .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Key Structural Features Potential Impact on Activity
Target Compound Not Provided Likely C₁₉H₂₇N₃O₃ (R)-piperidin-3-yl, ethyl-carbamic benzyl ester Balanced lipophilicity and stereoselectivity
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401667-53-5 C₁₉H₂₇N₃O₃ (S)-piperidin-3-yl Possible loss of target engagement
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 919108-51-3 C₁₇H₂₅N₃O₃ Methyl instead of ethyl Lower lipophilicity, reduced metabolic stability
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid ester 1354023-84-9 C₂₀H₃₁N₃O₃ 3-methyl-butyryl side chain Enhanced membrane permeability, higher clearance
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1401666-23-6 C₁₈H₂₅N₃O₃ Pyrrolidine core Altered nitrogen basicity and conformational fit

Key Research Findings

  • Stereochemistry Matters : The (R)-configuration in the target compound’s piperidine ring is likely critical for activity, as seen in analogues like aprepitant, where stereochemistry dictates NK1 receptor binding .
  • Substituent Trade-offs : Ethyl groups in carbamates generally offer better pharmacokinetic profiles than methyl or tert-butyl groups, balancing solubility and metabolic resistance .
  • Scaffold Flexibility : Piperidine-based compounds often exhibit broader target compatibility compared to pyrrolidine derivatives, which may be more niche in application .

Biological Activity

The compound [(R)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it an interesting subject for pharmacological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H27N3O3C_{18}H_{27}N_{3}O_{3} with a molar mass of 327.43 g/mol. The structure includes a piperidine ring, an amino acid moiety, and a carbamic acid ester, which contributes to its biological interactions.

PropertyValue
Molecular FormulaC18H27N3O3
Molar Mass327.43 g/mol
CAS Number1401668-71-0

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives of piperidine compounds have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Neuroprotective Effects

The piperidine scaffold is often associated with neuroactive properties. Research has indicated that compounds with similar structures can influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. For example, studies have shown that certain piperidine derivatives can modulate dopamine and serotonin receptors, which are critical in neurological health.

Antitumor Activity

Some derivatives of piperidine compounds have been studied for their anticancer potential. Research has highlighted that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that a related compound exhibited cytotoxic effects on various cancer cell lines, indicating the need for further exploration of this compound in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the piperidine nitrogen significantly enhanced efficacy.
  • Neuroprotective Mechanisms : In vitro studies showed that compounds with the piperidine structure could reduce oxidative stress markers in neuronal cells, supporting their potential as neuroprotective agents.
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of related carbamate esters on human breast cancer cells demonstrated significant cell death at micromolar concentrations, warranting further research into their mechanisms of action.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its therapeutic potential. Studies suggest that this compound may exhibit favorable absorption characteristics and metabolic stability due to its structural features.

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